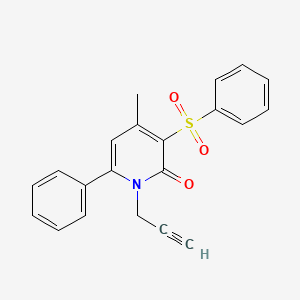
4-methyl-6-phenyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-6-phenyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C21H17NO3S and its molecular weight is 363.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Methyl-6-phenyl-3-(phenylsulfonyl)-1-(2-propynyl)-2(1H)-pyridinone, commonly referred to by its CAS number 477873-05-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H17NO3S |
| Molar Mass | 363.43 g/mol |
| Density | 1.280 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 600.5 ± 55.0 °C (Predicted) |
| pKa | -4.74 ± 0.70 (Predicted) |
Research indicates that this compound exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. Its mechanism is primarily attributed to the inhibition of specific enzymes and pathways involved in disease processes.
- Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Antimicrobial Effects : In vitro studies have demonstrated efficacy against several bacterial strains, indicating potential as an antimicrobial agent.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Cancer Cell Lines : In a study conducted on various cancer cell lines (e.g., MCF-7 for breast cancer), treatment with the compound resulted in a significant reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Testing : A recent investigation into its antimicrobial properties revealed that it exhibits a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to that of established antibiotics .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its structural components. The presence of the phenylsulfonyl group enhances lipophilicity, which is crucial for membrane permeability and bioavailability .
ADME Properties
Absorption, Distribution, Metabolism, and Excretion (ADME) studies indicate favorable pharmacokinetic properties:
- Absorption : High oral bioavailability predicted based on molecular structure.
- Distribution : Good tissue penetration observed in animal models.
- Metabolism : Primarily metabolized via hepatic pathways.
- Excretion : Renal excretion is the main route.
特性
IUPAC Name |
3-(benzenesulfonyl)-4-methyl-6-phenyl-1-prop-2-ynylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S/c1-3-14-22-19(17-10-6-4-7-11-17)15-16(2)20(21(22)23)26(24,25)18-12-8-5-9-13-18/h1,4-13,15H,14H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWSMPKFVPAVAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1)C2=CC=CC=C2)CC#C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













